molecular formula C10H12ClN5O3 B559659 5'-Chloro-5'-deoxyadenosine CAS No. 892-48-8

5'-Chloro-5'-deoxyadenosine

Cat. No.: B559659
CAS No.: 892-48-8
M. Wt: 285.69 g/mol
InChI Key: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
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Description

5’-Chloro-5’-deoxyadenosine: is a nucleoside analog with the molecular formula C10H12ClN5O3 . It is structurally related to adenosine, where the hydroxyl group at the 5’ position of the ribose moiety is replaced by a chlorine atom. This compound is of significant interest in biochemical research due to its role as an intermediate in the synthesis of other biologically active molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Chloro-5’-deoxyadenosine can be synthesized from adenosine through a selective chlorination reaction. The process involves the substitution of the hydroxyl group at the 5’ position with a chlorine atom. This reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5’-Chloro-5’-deoxyadenosine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiols or amines.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines are commonly used under mild conditions to facilitate the substitution of the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used, although specific conditions depend on the desired product.

Major Products:

Comparison with Similar Compounds

    5’-Fluoro-5’-deoxyadenosine: Similar to 5’-Chloro-5’-deoxyadenosine but with a fluorine atom instead of chlorine.

    5’-Deoxy-5’-iodoadenosine: Contains an iodine atom at the 5’ position.

    5’-Deoxy-5’-methylthioadenosine: Features a methylthio group at the 5’ position.

Uniqueness: 5’-Chloro-5’-deoxyadenosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution makes it a valuable tool in studying enzyme specificity and nucleoside metabolism, as well as a precursor for synthesizing other bioactive compounds .

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNPOMTKFZDHZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875948
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-48-8
Record name 5′-Chloro-5′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-5'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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